![molecular formula C10H10Cl2O2 B1360757 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-13-2](/img/structure/B1360757.png)
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
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Description
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 . The compound is clear and colorless in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Cl2O2/c11-8-2-1-7 (9 (12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a clear, colorless oil . It has a molecular weight of 233.09 .Scientific Research Applications
Synthesis of Dioxolane Derivatives
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene and related dioxolane derivatives have been synthesized for various applications. For instance, Kerimov (2001) discussed the synthesis of 2,4-disubstituted 1,3-dioxolanes, including reactions with benzaldehyde and its derivatives, highlighting their potential in organic synthesis (Kerimov, 2001).
Polymer Chemistry
In polymer chemistry, Morariu and Bercea (2004) explored copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with various vinyl monomers, emphasizing the structural diversity and potential applications of these materials (Morariu & Bercea, 2004).
Crystallography Studies
The compound's structure has been analyzed in crystallography studies, as shown by Ōishi et al. (2018), who examined the molecular conformation and intermolecular interactions of a related 1,3-dioxolane derivative (Ōishi et al., 2018).
Chemical Reactions and Properties
Studies by Raskil’dina et al. (2018) focused on the chemical reactions and properties of hydroxyalkyl-1,3-dioxacyclanes, including 1,3-dioxolane derivatives, revealing insights into their chemical behavior (Raskil’dina, Borisova, & Zlotskii, 2018).
Synthesis of Complex Compounds
Dzhumaev et al. (2021) investigated the synthesis of cyclic acetals and gem-dichlorocyclopropanes based on related compounds, demonstrating their utility in creating complex chemical structures (Dzhumaev et al., 2021).
Applications in Coordination Polymers
Zhang et al. (2015) reported on the use of similar compounds in the assembly of coordination polymers, highlighting their potential in materials science (Zhang et al., 2015).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYHTKTVUAVEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645866 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-13-2 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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